molecular formula C16H12ClN3OS B7646338 2-(3-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide

2-(3-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide

Cat. No. B7646338
M. Wt: 329.8 g/mol
InChI Key: DQRUMRNICKAZPF-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is a chemical compound that belongs to the thiazole family. It has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is not fully understood. However, it is known to inhibit the activity of certain enzymes and proteins, which are involved in various biological processes. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for anticancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(3-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It has also been extensively studied, and its mechanism of action is partially understood. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

For its study include further elucidation of its mechanism of action and optimization of its structure for improved efficacy and reduced side effects.

Synthesis Methods

The synthesis of 2-(3-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide involves the reaction of 3-chloroaniline, 2-acetylpyridine, and thiourea in the presence of a catalyst. The final product is obtained through purification and isolation processes. This method has been optimized to achieve high yield and purity.

Scientific Research Applications

2-(3-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been used as a pharmacological tool to study the role of thiazole derivatives in various biological processes. It has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.

properties

IUPAC Name

2-(3-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-10-4-3-7-18-14(10)20-15(21)13-9-22-16(19-13)11-5-2-6-12(17)8-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRUMRNICKAZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CSC(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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